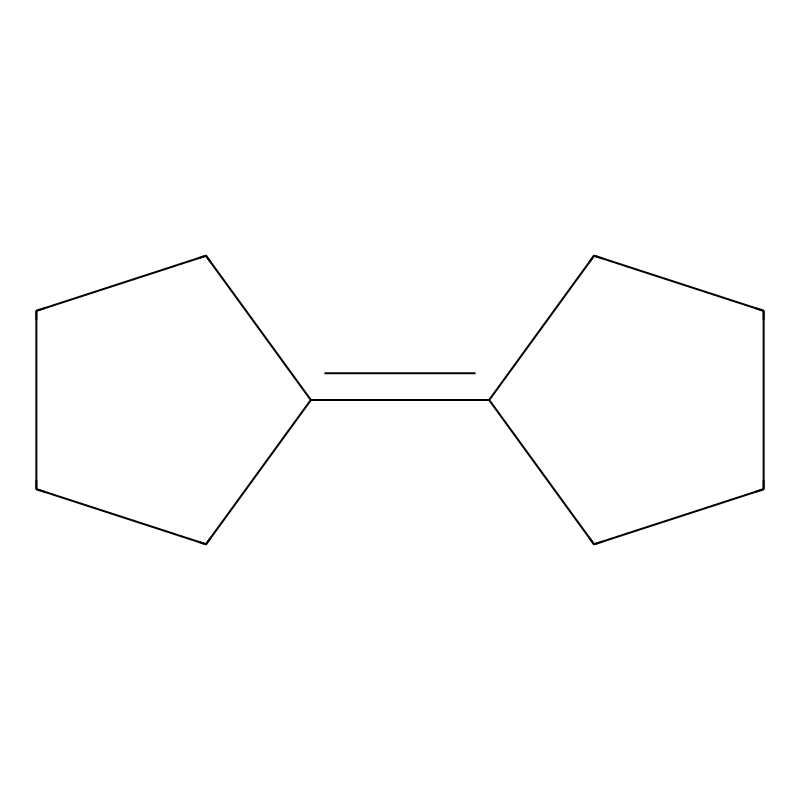

Cyclopentylidenecyclopentane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Chemistry and Material Science:

- Synthesis of Novel Polymers: CPC can act as a building block for synthesizing new types of polymers with interesting properties. Research suggests that CPC-based polymers can exhibit desirable characteristics like good thermal stability and rigidity, making them suitable for applications in electronics, coatings, and composites [].

- Molecular Precursors: CPC can serve as a precursor molecule for the synthesis of more complex cyclophane structures. These cyclophanes possess unique properties like constrained geometries and well-defined cavities, finding applications in molecular recognition and catalysis [].

Medicinal Chemistry and Drug Discovery:

- Medicinal Building Block: The cyclic structure of CPC offers a rigid and hydrophobic scaffold, potentially useful for designing new drugs. Researchers are exploring the possibility of incorporating CPC into bioactive molecules to enhance their potency, selectivity, and pharmacokinetic properties [].

- Molecular Probes: CPC's unique structure can be employed to develop molecular probes for studying biological processes. By attaching functional groups to CPC, scientists can create probes that target specific biomolecules or cellular environments, aiding in drug discovery and disease diagnosis [].

Cyclopentylidenecyclopentane is an organic compound characterized by its unique bicyclic structure, consisting of two cyclopentane rings connected by a double bond. Its molecular formula is , and it is a member of the cyclopentene family. This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry. The bicyclic nature of cyclopentylidenecyclopentane imparts distinct chemical properties, making it an interesting subject of study in organic chemistry.

- Oxidation: Cyclopentylidenecyclopentane can be oxidized to form corresponding ketones or alcohols. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, yielding alcohols or other reduced forms.

- Substitution Reactions: It can participate in substitution reactions, where functional groups are replaced by other groups, often facilitated by halogens or nucleophiles .

These reactions highlight the versatility of cyclopentylidenecyclopentane in synthetic organic chemistry.

Research into the biological activity of cyclopentylidenecyclopentane and its derivatives has indicated potential therapeutic applications. For instance, derivatives of this compound have been explored as inhibitors for specific enzymes such as peptidase IV, which plays a role in glucose metabolism. This suggests that cyclopentylidenecyclopentane may have implications in the treatment of conditions like type 2 diabetes.

The synthesis of cyclopentylidenecyclopentane typically involves the condensation of cyclopentanone with an appropriate aldehyde under specific reaction conditions. A common method includes:

- Condensation Reaction: Cyclopentanone is reacted with n-valeric aldehyde in the presence of piperidine as a catalyst.

- Reaction Conditions: The mixture is heated to facilitate the condensation process, leading to the formation of cyclopentylidenecyclopentane.

In industrial settings, continuous-flow systems may be employed to optimize production efficiency and yield.

Cyclopentylidenecyclopentane has several applications across different fields:

- Organic Synthesis: It serves as an intermediate for synthesizing more complex organic compounds.

- Medicinal Chemistry: Its derivatives are being explored for their potential therapeutic effects, particularly in diabetes management.

- Industrial Uses: The compound can be utilized in the production of synthetic fragrances and as an additive to improve fuel characteristics .

Studies on the interactions of cyclopentylidenecyclopentane with biological targets are essential for understanding its potential pharmacological effects. For example, research into its role as a peptidase IV inhibitor has demonstrated how it interacts with specific enzymes involved in glucose regulation. These interactions are crucial for developing effective therapies based on this compound.

Cyclopentylidenecyclopentane shares structural similarities with several other compounds. Notable comparisons include:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Cyclopentanone | Monocyclic ketone | Serves as a precursor for synthesizing cyclopentylidenecyclopentane |

| 2-Pentylidenecyclopentanone | Bicyclic compound | An intermediate in synthesis processes |

| 2-Pentylcyclopent-2-en-1-one | Bicyclic compound | Formed through isomerization; distinct reactivity |

Uniqueness: Cyclopentylidenecyclopentane's bicyclic structure sets it apart from these compounds, contributing to its unique chemical properties and reactivity patterns. Its ability to undergo various chemical transformations makes it valuable in both research and industrial applications .